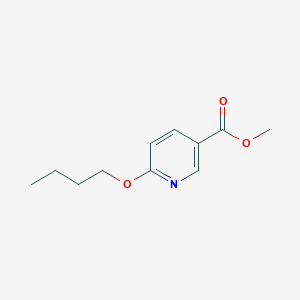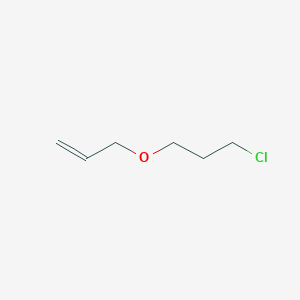
8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with a unique structure that includes a diethylamino group, a methyl group, and a methylprop-2-enyl group attached to a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and cyclization reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-(Diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione: shares structural similarities with other purine derivatives, such as caffeine and theobromine.
Caffeine: A well-known stimulant found in coffee and tea, with a similar purine core structure.
Theobromine: Found in chocolate, with similar stimulant properties and a related chemical structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
8-(diethylamino)-3-methyl-7-(2-methylprop-2-enyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O2/c1-6-18(7-2)13-15-11-10(19(13)8-9(3)4)12(20)16-14(21)17(11)5/h10-11H,3,6-8H2,1-2,4-5H3,(H,16,20,21) |
InChI Key |
UZLJSKRZBCDRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2C(N1CC(=C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)

![2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)
![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)



![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)

![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
![N-[(naphthalen-2-yloxy)acetyl]-beta-alanine](/img/structure/B12126131.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)
